molecular formula C12H15FN2O2 B7474084 N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide

Cat. No. B7474084
M. Wt: 238.26 g/mol
InChI Key: FQVNWRAZLBSRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a chemical compound that has revolutionized the field of neuroscience research. DREADDs are genetically engineered receptors that can be selectively activated by a synthetic ligand, clozapine-N-oxide (CNO), which enables researchers to control neuronal activity in vivo with high spatial and temporal precision.

Mechanism of Action

DREADDs are engineered GPCRs that are selectively activated by N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, which is a synthetic ligand that does not activate endogenous receptors. Upon binding of N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, DREADDs activate downstream signaling pathways that modulate neuronal activity. The specific downstream effects of DREADD activation depend on the specific DREADD subtype and the neuronal population expressing it.
Biochemical and Physiological Effects:
DREADD activation has been shown to modulate neuronal activity in vivo, leading to changes in behavior and physiological responses. For example, activation of hM3Dq in the ventral tegmental area (VTA) has been shown to increase dopamine release in the nucleus accumbens, leading to increased locomotor activity and reward-seeking behavior. Activation of hM4Di in the prefrontal cortex (PFC) has been shown to reduce anxiety-like behavior in mice.

Advantages and Limitations for Lab Experiments

DREADDs offer several advantages for neuroscience research, including high spatial and temporal precision, reversible activation, and cell-type specificity. DREADDs also allow for the modulation of neuronal activity in vivo, which is more physiologically relevant than in vitro studies. However, there are also some limitations to DREADD research, including potential off-target effects, the need for genetic modification, and the potential for desensitization and downregulation of DREADDs over time.

Future Directions

There are several future directions for DREADD research, including the development of new DREADD subtypes with different activation profiles, the optimization of N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide pharmacokinetics, and the development of non-invasive methods for DREADD delivery. DREADDs also have potential therapeutic applications for neurological and psychiatric disorders, although further research is needed to fully understand their therapeutic potential.

Synthesis Methods

The synthesis of DREADDs involves genetic engineering techniques that modify G protein-coupled receptors (GPCRs) to make them selectively activated by N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide. The first DREADD was developed in 2007 by the Roth lab at UNC Chapel Hill, which involved the mutagenesis of the M3 muscarinic receptor to make it insensitive to endogenous ligands and sensitive to N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide. Since then, several other DREADDs have been developed, including hM4Di, hM3Dq, and hM3D(Gq)i, which have different activation profiles and can be used to modulate different neuronal populations.

Scientific Research Applications

DREADDs have been widely used in neuroscience research to study the function of specific neural circuits in vivo. They have been used to investigate the role of specific neuronal populations in behaviors such as reward, addiction, anxiety, and social behavior. DREADDs have also been used to investigate the neural mechanisms underlying psychiatric disorders such as depression, schizophrenia, and autism. In addition, DREADDs have been used to develop novel therapeutic approaches for neurological and psychiatric disorders.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14(2)11(16)8-15(3)12(17)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNWRAZLBSRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.